3-(3-Bromophenyl)pyrazin-2(1H)-one
Description
3-(3-Bromophenyl)pyrazin-2(1H)-one is a brominated heterocyclic compound featuring a pyrazinone core substituted at the 3-position with a 3-bromophenyl group. Pyrazin-2(1H)-ones are nitrogen-containing bicyclic structures known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as kinases, adenosine receptors, and microbial enzymes .
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-6H,(H,13,14) |
InChI Key |
PHDOLGKWRCQQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Bromophenyl)pyrazin-2(1H)-one typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(3-Bromophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazinone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromophenyl)pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but it often involves interactions with key amino acid residues in the target protein, leading to changes in its function.
Comparison with Similar Compounds
Halogen Substitution
- 3-(4-Chlorophenyl)pyrazin-2(1H)-one (CAS 1566588-55-3): Replacing bromine with chlorine reduces molecular weight (MW: ~265 vs. ~280 for Br) and polarizability. Chlorine’s smaller size may improve solubility but decrease receptor binding affinity compared to bromine. This compound is a key intermediate in kinase inhibitor development ().
- 3-(3-Chlorophenyl)pyrazin-2(1H)-one: Positional isomerism at the phenyl ring (3-Cl vs. 3-Br) alters steric interactions. For A3 adenosine receptor (A3AR) antagonists, 3-substituted derivatives show moderate affinity (Ki ~386 nM), but bromine’s higher lipophilicity may enhance membrane permeability ().
Electron-Donating/Withdrawing Groups
- This derivative is less potent in PDGFRβ inhibition (IC50 >10 µM) compared to brominated analogs ().
- Such derivatives are prioritized for central nervous system (CNS) targets due to improved blood-brain barrier penetration ().
Core Heterocycle Modifications
Quinazolinone Derivatives
- This structural change correlates with enhanced cytotoxicity (87% yield in synthesis) but may reduce metabolic stability ().
Pyrimidinone Derivatives
- 5-(3-Cyanophenyl)pyrimidin-2(1H)-one: Substituting pyrazinone with pyrimidinone alters hydrogen-bonding capacity. Cyanophenyl derivatives exhibit potent PDE5 inhibition (IC50 <1 nM) but show reduced selectivity compared to pyrazinones ().
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Solubility (logSw) | Biological Activity (Example) |
|---|---|---|---|---|---|
| 3-(3-Bromophenyl)pyrazin-2(1H)-one | ~280 | ~2.9* | ~35 | ~-3.4* | Kinase inhibition (PDGFRβ IC50 <1 µM) |
| 3-(4-Chlorophenyl)pyrazin-2(1H)-one | 265.7 | 2.4 | 35 | -3.1 | A3AR antagonist (Ki ~500 nM) |
| 3-(3-Chlorophenyl)pyrazin-2(1H)-one | 265.7 | 2.4 | 35 | -3.1 | Intermediate for triazolopyrazines |
| 3-(4-Methoxyphenyl)pyrazin-2(1H)-one | 260.3 | 1.8 | 42 | -2.8 | Weak PDGFRβ inhibition (IC50 >10 µM) |
| 3-Benzyl-5-bromopyrazin-2(1H)-one | 265.11 | 3.0 | 42 | -3.9 | Crystallographic stability (Pccn space group) |
Key Observations :
- Bromine increases logP compared to chlorine, enhancing membrane permeability but risking solubility challenges.
- Pyrazinones with smaller substituents (e.g., methoxy) exhibit higher polar surface areas, favoring aqueous solubility.
Kinase Inhibition
- PDGFRβ Inhibition : this compound derivatives derived from marine alkaloids show IC50 values <1 µM, outperforming 3-(4-methoxyphenyl) analogs (). Bromine’s electron-withdrawing effect likely strengthens ATP-binding pocket interactions.
- Anticancer Activity: Brominated quinazolinones (e.g., compound 27, ) exhibit 87% cytotoxicity yields, suggesting the 3-bromophenyl group enhances DNA intercalation or topoisomerase inhibition.
Receptor Antagonism
- A3 Adenosine Receptors: Pyrazin-2(1H)-ones with 3-bromophenyl groups are predicted to have higher affinity than chlorine-substituted derivatives (Ki ~386 nM for 3-chlorophenyl vs. estimated ~200 nM for bromophenyl) due to improved hydrophobic contacts ().
Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
